molecular formula C36H69N5O6 B14234601 L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- CAS No. 562834-16-6

L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl-

Cat. No.: B14234601
CAS No.: 562834-16-6
M. Wt: 668.0 g/mol
InChI Key: GAOYIEJHBMYMFB-ZGDGUDBWSA-N
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Description

L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- is a synthetic peptide compound known for its applications in the cosmetic and pharmaceutical industries. This compound is a derivative of L-lysine, modified with a long-chain fatty acid (palmitoyl group) and additional amino acids, which enhances its stability and bioavailability. It is primarily used for its anti-aging and skin-rejuvenating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

For large-scale production, liquid-phase synthesis can be employed. This method involves the synthesis of peptide fragments, which are then coupled together. The process is more suitable for industrial applications due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and specific functional properties .

Scientific Research Applications

L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with skin cells. It promotes collagen synthesis by activating fibroblasts, leading to improved skin elasticity and reduced wrinkles. The palmitoyl group enhances its penetration into the skin, allowing for more effective delivery of the active peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- stands out due to its unique combination of amino acids and the palmitoyl group, which enhances its stability and bioavailability. This makes it particularly effective in cosmetic applications for skin rejuvenation .

Properties

CAS No.

562834-16-6

Molecular Formula

C36H69N5O6

Molecular Weight

668.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-(hexadecanoylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C36H69N5O6/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-23-31(42)40-30(25-27(3)4)34(44)41-33(28(5)7-2)35(45)38-26-32(43)39-29(36(46)47)22-20-21-24-37/h27-30,33H,6-26,37H2,1-5H3,(H,38,45)(H,39,43)(H,40,42)(H,41,44)(H,46,47)/t28-,29-,30-,33-/m0/s1

InChI Key

GAOYIEJHBMYMFB-ZGDGUDBWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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